

# N-(2-Ethoxyethyl)piperazine IUPAC nomenclature and synonyms

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## Compound of Interest

Compound Name: **1-(2-Ethoxyethyl)piperazine**

Cat. No.: **B078953**

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An In-Depth Technical Guide to **1-(2-Ethoxyethyl)piperazine** for Researchers and Drug Development Professionals

## Introduction

**1-(2-Ethoxyethyl)piperazine** is a substituted piperazine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional structure, featuring a nucleophilic secondary amine within the piperazine ring and an ether linkage, makes it a versatile intermediate for constructing more complex molecules. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.<sup>[1]</sup> This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of **1-(2-Ethoxyethyl)piperazine**, tailored for professionals in research and drug development.

## Chemical Identity and Nomenclature

Correctly identifying a chemical compound is foundational to all scientific work. The nomenclature and identifiers for **1-(2-Ethoxyethyl)piperazine** are standardized across major chemical databases.

## IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is **1-(2-ethoxyethyl)piperazine**.<sup>[2]</sup> This name precisely describes the ethoxyethyl substituent attached to one of the nitrogen atoms of the piperazine ring.

## Synonyms and Identifiers

In literature and commercial listings, the compound is known by several synonyms. Being aware of these is crucial for comprehensive literature searches and procurement.

- N-(2-Ethoxyethyl)piperazine
- The CAS Registry Number, a unique identifier, is 13484-38-3.<sup>[3]</sup>

For unambiguous digital representation, the following identifiers are used:

- SMILES:CCOCCN1CCNCC1<sup>[2]</sup>
- InChI:InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3<sup>[3]</sup>

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## References

- 1. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Ethoxyethyl)piperazine 97 13484-38-3 [sigmaaldrich.com]
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